molecular formula C13H18N6 B12232282 N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12232282
M. Wt: 258.32 g/mol
InChI Key: ANMAWENSKGCHQX-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a triazole moiety

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H18N6/c1-18(11-5-3-2-4-6-11)12-7-13(16-9-15-12)19-10-14-8-17-19/h7-11H,2-6H2,1H3

InChI Key

ANMAWENSKGCHQX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC(=C2)N3C=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Triazole Moiety:

    N-Cyclohexyl-N-methyl Substitution: The final step involves the substitution of the pyrimidine ring with N-cyclohexyl-N-methylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and pyrimidine rings.

    Reduction: Reduced forms of the triazole and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-6-(1H-1,2,3-triazol-1-yl)pyrimidin-4-amine
  • N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)benzene

Uniqueness

N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the specific arrangement of its triazole and pyrimidine rings, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

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